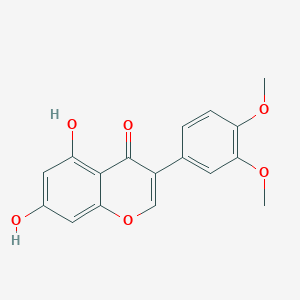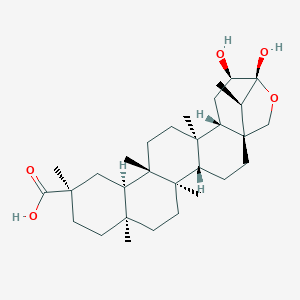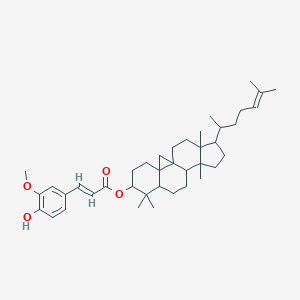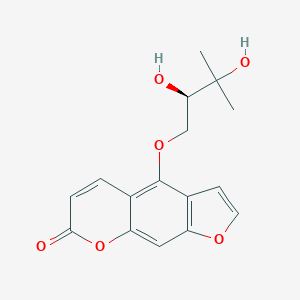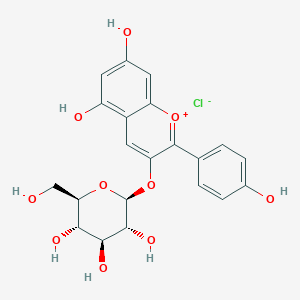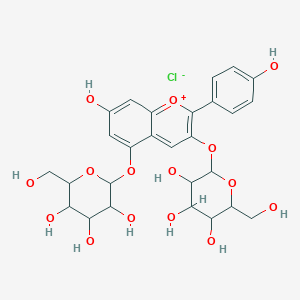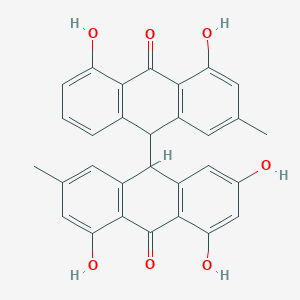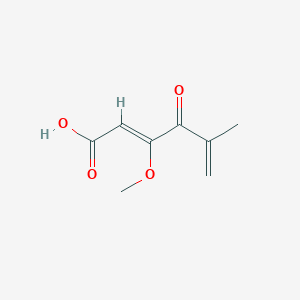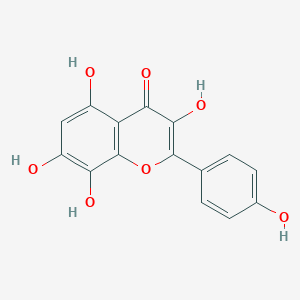
Herbacetin
描述
Herbacetin 是一种天然存在的黄酮醇,属于黄酮类化合物,以其多样的药理活性而闻名。 它存在于多种植物中,包括亚麻籽和红景天属物种 。 该化合物以其化学结构为特征,包括多个羟基,这使其具有强大的抗氧化性能 。
科学研究应用
化学: Herbacetin 被用作模型化合物来研究黄酮类化合物在不同化学反应中的行为。
生物学: 它具有显著的抗氧化和抗炎特性,使其成为生物学研究的兴趣对象.
医学: This compound 在癌症研究中显示出前景,特别是作为鸟氨酸脱羧酶的抑制剂,鸟氨酸脱羧酶参与肿瘤生长。
工业: 由于其健康益处,该化合物用于开发膳食补充剂和功能性食品。
作用机制
Herbacetin 通过各种分子靶标和途径发挥其作用:
抗氧化活性: this compound 结构中的多个羟基使其能够清除自由基,从而减少氧化应激。
生化分析
Biochemical Properties
Herbacetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to upregulate AMP-activated kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways . These interactions play a crucial role in its pharmacological activities .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to protect against cognitive deficits associated with thioacetamide (TAA) rat model . It influences cell function by reducing oxidative stress, inflammation, and apoptosis associated with TAA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces brain levels of malondialdehyde, glutamine synthetase (GS), tumor necrosis factor-alpha (TNF-α), interleukin 1 B (IL-1β), annexin v, and increases brain GSH, Sirtuin 1 (SIRT1), and AMP-activated kinase (AMPK) expression levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound improves the locomotor and cognitive deficits, serum hepatotoxicity indices, and ammonia levels over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that this compound at dosages of 20 and 40 mg/kg for 30 days can protect against cognitive deficits associated with a TAA rat model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
Herbacetin可以通过多种化学途径合成。 一种常见的方法是将松柏醇与 this compound 的 7,8-二羟基基团进行氧化偶联 。 该反应通常需要特定的催化剂和受控条件,以确保黄酮醇结构的正确形成。
工业生产方法
在工业环境中,this compound 通常从天然来源(如亚麻籽壳)中提取。 提取过程可能涉及微波辅助提取等技术,该技术使用微波能有效地从亚麻籽饼中分离 this compound 二葡萄糖苷 。 该方法优化了微波功率、提取时间和溶剂浓度等参数,以最大限度地提高产量。
化学反应分析
反应类型
Herbacetin 会发生各种化学反应,包括:
氧化: this compound 可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。
还原: 还原反应可以改变羟基,从而改变化合物的性质。
取代: this compound 可以参与取代反应,其中羟基被其他官能团取代。
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及特定的温度、pH 值和溶剂,以促进所需的转化。
主要产物
从这些反应中形成的主要产物包括各种 this compound 衍生物,每种衍生物都具有独特的化学和生物特性。 例如,氧化偶联可以产生如红景天素等黄酮木脂素 。
相似化合物的比较
Herbacetin 在结构上类似于其他黄酮醇,如槲皮素和山奈酚 。 由于其在 8 位上的额外羟基,使其具有独特的生物活性。 类似的化合物包括:
槲皮素: 以其抗氧化和抗炎特性而闻名。
山奈酚: 表现出抗癌和心血管保护作用。
异巴伐利酮: 显示出针对多种靶标的抗病毒活性.
This compound 独特的结构和强大的生物活性使其成为科学研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOTZEDNGNPOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415061 | |
| Record name | Herbacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-95-7 | |
| Record name | Herbacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herbacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Herbacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 527-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HERBACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736854V2KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


